molecular formula C7H8BrNO B7948293 (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol

(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol

Cat. No.: B7948293
M. Wt: 202.05 g/mol
InChI Key: WOLKOZYBCJFJCM-RXMQYKEDSA-N
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Description

(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol (CAS 138983-04-7) is a chiral bromopyridine derivative of significant value in medicinal chemistry and organic synthesis. Its primary application is as a versatile synthetic intermediate, or "chiral building block," in the development of bioactive molecules, including kinase inhibitors . The compound features a stereogenic center, which is critical for asymmetric synthesis where the three-dimensional structure is key to biological activity, making it invaluable for structure-activity relationship (SAR) studies . The rigid pyridine core is a common pharmacophore in many active pharmaceutical ingredients, and the bromine substituent at the 6-position provides a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to efficiently create diverse compound libraries for screening. Related bromopyridine derivatives are frequently explored in pharmaceutical research for the treatment of conditions such as pain, underscoring the relevance of this chemical scaffold in drug discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R)-1-(6-bromopyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLKOZYBCJFJCM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2-pyridylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromopyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: De-brominated pyridine derivatives

    Substitution: Amino, thio, or alkoxy pyridine derivatives

Scientific Research Applications

Chemistry

(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including:

  • Oxidation : The ethan-1-ol group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4_4).
  • Substitution Reactions : The bromine can be substituted with nucleophiles such as amines or thiols.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its structure allows it to interact with biological targets, which can be useful for studying enzyme-substrate interactions and other biochemical pathways. This property makes it an interesting candidate for further exploration in drug discovery.

Medicine

Research has explored (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol for its therapeutic properties, particularly in anti-cancer and anti-inflammatory activities. Preliminary studies suggest that it may modulate certain biological pathways, although comprehensive clinical studies are needed to confirm these effects .

Industry

In industrial applications, (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol is used as an intermediate in the production of specialty chemicals. Its unique properties enable the synthesis of functional materials that are important in various sectors, including agriculture and pharmaceuticals .

Case Study 1: Synthesis of Novel Pharmaceuticals

A study demonstrated the use of (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol as a precursor for synthesizing novel pharmaceutical compounds targeting specific receptors involved in disease pathways. The compound's ability to undergo selective reactions facilitated the development of new drug candidates with improved efficacy and safety profiles.

Case Study 2: Biochemical Assays

In another research project, (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol was utilized as a ligand in enzyme assays to study its interaction with target proteins. The results indicated that this compound could effectively modulate enzyme activity, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethan-1-ol group can form hydrogen bonds and other non-covalent interactions with the active sites of target proteins, modulating their activity. Additionally, the compound may undergo metabolic transformations that produce active metabolites, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Pyridin-2-yl)ethan-1-ol

  • Structure : Lacks the bromine substituent at the 6-position.
  • Synthesis: Produced via nickel-catalyzed hydrogenation of 2-acetylpyridine using phenylsilane in water, yielding racemic or non-chiral products under standard conditions .
  • Key Differences :
    • The absence of bromine reduces steric and electronic effects, simplifying further functionalization.
    • Lower molecular weight (135.16 g/mol vs. 230.07 g/mol for the brominated analog).

2-(3-Bromopyridin-2-yl)ethan-1-ol

  • Structure : Bromine at the 3-position instead of the 6-position on the pyridine ring.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 8.45 (1H, dd, J = 5.0, 1.5 Hz), 7.86 (1H, dd, J = 8.0, 1.5 Hz), 4.08 (2H, t, J = 5.5 Hz) .
    • ¹³C NMR (CDCl₃) : δ 159.0 (C-Br), 60.5 (CH₂OH) .
  • Key Differences :
    • Regiochemical placement of bromine alters electronic distribution and reactivity. The 3-bromo derivative may exhibit distinct coupling behavior in cross-coupling reactions compared to the 6-bromo isomer.

(R)-1-(3-Fluorophenyl)ethan-1-ol and Related Aryl Ethanols

  • Structure : Substituted phenyl ring (fluoro or chloro) instead of pyridine.
  • Stereochemical Purity : 87–90% enantiomeric excess (ee) achieved via chiral HPLC, suggesting similar methodologies could apply to (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol .
  • Key Differences :
    • Aromatic vs. heteroaromatic systems influence solubility and hydrogen-bonding interactions.
    • Pyridine’s nitrogen atom enables coordination to metal catalysts, enhancing utility in asymmetric catalysis.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Bromine Position Stereochemical Purity (ee) Key NMR Shifts (δ, ppm)
(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol C₇H₈BrNO 230.07 6 Not reported Inferred: ~4.0 (CH₂OH), ~8.5 (pyridine H)
1-(Pyridin-2-yl)ethan-1-ol C₇H₉NO 135.16 N/A Racemic Not provided
2-(3-Bromopyridin-2-yl)ethan-1-ol C₇H₈BrNO 230.07 3 Not reported 8.45 (pyridine H), 4.08 (CH₂OH)
(R)-1-(3-Fluorophenyl)ethan-1-ol C₈H₉FO 140.16 N/A 88% ee Phenyl H: 7.2–7.4

Biological Activity

(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a brominated pyridine moiety and an ethan-1-ol functional group. Its molecular formula is C7H8BrNOC_7H_8BrNO with a molar mass of approximately 202.05 g/mol and a predicted density of 1.555 g/cm³ . The unique substitution pattern, especially the bromine atom at the 6-position, enhances its reactivity and biological properties.

(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethan-1-ol group can form hydrogen bonds and other non-covalent interactions with the active sites of target proteins, modulating their activity. This compound may also undergo metabolic transformations that yield active metabolites, contributing further to its biological effects.

Antimicrobial Properties

Preliminary studies indicate that (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol may exhibit antimicrobial properties. The presence of the bromine atom enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets.

Anti-inflammatory Effects

Research suggests that compounds similar to (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol can possess anti-inflammatory properties. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines or modulate pathways involved in inflammation .

Anticancer Activity

The compound has shown promise in anticancer applications. For instance, it has been linked to antiproliferative effects against various cancer cell lines, including glioblastoma and multiple myeloma . Such effects are often mediated by the compound's ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol and related compounds:

StudyFocusFindings
Tesei et al. (2019)Anticancer activityDemonstrated antiproliferative effects against glioblastoma cell lines .
Rui et al. (2016)Mechanism of actionIdentified potential pathways for inducing apoptosis in cancer cells .
Smolecule (2023)General biological activitySuggested antimicrobial and anti-inflammatory properties linked to structural features.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol?

  • Methodological Answer : The compound is typically synthesized via the reduction of a ketone precursor, such as 1-(6-bromopyridin-2-yl)ethan-1-one, using reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether. For stereochemical control, chiral catalysts or enzymatic methods (e.g., alcohol dehydrogenases) can be employed to achieve enantioselectivity .

Q. How is the stereochemical purity of (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol confirmed?

  • Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with specific columns (e.g., Chiralcel OD-H) and polarimetric analysis ([α]D measurements) are standard techniques. For example, (R)-1-(fluorophenyl)ethan-1-ol derivatives were analyzed using a Daicel Chiralpak AD-H column with hexane/isopropanol mobile phases, achieving >99% enantiomeric excess (ee) .

Q. What spectroscopic techniques are used to characterize (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol?

  • Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) identifies structural features, such as the pyridinyl proton environment (δ 7.5–8.2 ppm) and the chiral alcohol group (δ 4.8–5.2 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 232), while infrared (IR) spectroscopy detects hydroxyl stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselectivity be enhanced during the synthesis of (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol?

  • Methodological Answer : Biocatalytic reduction using Lactobacillus kefir alcohol dehydrogenase (ADH) provides >95% conversion and >99% ee for similar chiral alcohols. Reaction conditions (pH, co-solvents, and NADPH recycling systems) must be optimized to stabilize the enzyme and substrate . Alternatively, asymmetric hydrogenation with Ru-BINAP catalysts achieves high stereoselectivity but requires inert atmospheres and specialized equipment .

Q. What are the key challenges in isolating (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol from reaction mixtures?

  • Methodological Answer : Byproducts like 1-(6-bromopyridin-2-yl)ethan-1-one (unreduced ketone) or cyclopropane derivatives (from thermal decomposition) may form. Column chromatography with silica gel (ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures improves purity. TLC monitoring (Rf = 0.3–0.4 in 3:7 EtOAc/hexane) ensures reaction completion .

Q. How do reaction conditions influence the stability of (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol?

  • Methodological Answer : The compound is sensitive to acidic conditions, which may dehydrate the alcohol to form alkenes. Storage under nitrogen at –20°C in amber vials prevents oxidation. Stability studies using accelerated degradation (e.g., 40°C/75% RH) coupled with HPLC-MS help identify degradation pathways .

Q. What mechanistic insights explain byproduct formation during thermal decomposition of related bromopyridinyl compounds?

  • Methodological Answer : At elevated temperatures (>100°C), intermediates like pyridylcarbenes can form, leading to cyclopropane derivatives (e.g., 2-bromo-6-[2-(6-bromopyridin-2-yl)-2-methyl-cyclopropyl]pyridine). GC-MS and DFT calculations elucidate carbene stabilization and dimerization pathways .

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